An In-depth Technical Guide to the Chemical Properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole
This technical guide provides a comprehensive overview of the chemical properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole, a key intermediate in the synthesis of various agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Physical Properties
1-(difluoromethyl)-3-methyl-1H-pyrazole is a heterocyclic organic compound with the chemical formula C₅H₆F₂N₂.[1] It possesses a pyrazole ring substituted with a difluoromethyl group at the 1-position and a methyl group at the 3-position.
Table 1: Physicochemical Properties of 1-(difluoromethyl)-3-methyl-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₅H₆F₂N₂ | [1] |
| Molecular Weight | 132.11 g/mol | [1] |
| CAS Number | 956628-23-2 | [1] |
| Appearance | Not explicitly reported, likely a solid or liquid | - |
| Melting Point | Not explicitly reported. The related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 200-201 °C.[2] | - |
| Boiling Point | Not explicitly reported. | - |
| Solubility | Not explicitly reported. Likely soluble in common organic solvents. | - |
| Predicted logP | 1.58662 | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [ChemScene] |
Spectroscopic Data
Table 2: Predicted NMR Spectral Data for 1-(difluoromethyl)-3-methyl-1H-pyrazole
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| Pyrazole H-4 | ~6.0 - 6.5 | d | J(H,H) ≈ 2-3 |
| Pyrazole H-5 | ~7.5 - 8.0 | d | J(H,H) ≈ 2-3 |
| -CHF₂ | ~6.5 - 7.5 | t | J(H,F) ≈ 50-60 |
| -CH₃ | ~2.2 - 2.5 | s | |
| ¹³C NMR | |||
| Pyrazole C-3 | ~148 - 152 | ||
| Pyrazole C-4 | ~105 - 110 | ||
| Pyrazole C-5 | ~135 - 140 | ||
| -CHF₂ | ~110 - 115 | t | J(C,F) ≈ 235-245 |
| -CH₃ | ~10 - 15 | ||
| ¹⁹F NMR | |||
| -CHF₂ | ~ -110 to -120 | d | J(F,H) ≈ 50-60 |
Synthesis and Reactivity
1-(difluoromethyl)-3-methyl-1H-pyrazole is a crucial building block for the synthesis of several potent fungicides.[9][10] Its synthesis generally involves the cyclization of a suitably functionalized precursor with methylhydrazine. While a specific detailed protocol for this exact molecule is not widely published, a general synthetic approach can be inferred from the synthesis of its derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[9][11][12]
A plausible synthetic route could involve the reaction of a 1,3-dicarbonyl compound containing a difluoromethyl group with methylhydrazine. The regioselectivity of the cyclization is a key consideration in such syntheses.
Caption: General synthetic workflow for pyrazole formation.
Experimental Protocols
For the synthesis of N-trifluoromethyl pyrazoles, a general procedure involves the reaction of a protected trifluoromethylhydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst like TsOH·H₂O in a solvent such as dichloromethane.[1] The reaction is typically stirred at a temperature ranging from 20-40 °C for several hours.[1] Work-up involves quenching the reaction with a saturated sodium bicarbonate solution, extraction with an organic solvent, and purification by chromatography.[1]
Biological Activity and Applications
1-(difluoromethyl)-3-methyl-1H-pyrazole itself is not known to possess significant biological activity. Its primary importance lies in its role as a key intermediate in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][9] These fungicides are widely used in agriculture to control a broad spectrum of fungal pathogens.[2] The difluoromethyl group at the 1-position of the pyrazole ring is a critical feature for the biological activity of the final fungicide products.
Caption: Role as a key chemical intermediate.
Safety Information
Detailed safety information for 1-(difluoromethyl)-3-methyl-1H-pyrazole is not extensively documented. However, based on its structure and the safety data for related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. For detailed safety precautions, it is advisable to consult the Safety Data Sheet (SDS) for this specific compound or for structurally similar chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 12. thieme.de [thieme.de]
